4,6-dichloropyrimidine-5-sulfonamide
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Overview
Description
4,6-Dichloropyrimidine-5-sulfonamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a sulfonamide group at position 5. It is widely used in various fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloropyrimidine-5-sulfonamide typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dihydroxypyrimidine, which undergoes chlorination using phosphorus oxychloride (POCl3) in the presence of a base such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Amination: The compound can undergo amination reactions to introduce amino groups at specific positions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides
Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA)
Solvents: Ethanol, dimethyl sulfoxide (DMSO)
Major Products Formed:
Scientific Research Applications
4,6-Dichloropyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,6-dichloropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,6-Dichloropyrimidine: Lacks the sulfonamide group but shares similar reactivity due to the presence of chlorine atoms.
5-Amino-4,6-dichloropyrimidine: Contains an amino group at position 5 instead of a sulfonamide group, leading to different biological activities.
Uniqueness: 4,6-Dichloropyrimidine-5-sulfonamide is unique due to the presence of both chlorine atoms and a sulfonamide group. This combination enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds .
Properties
IUPAC Name |
4,6-dichloropyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFNYEPPBFJOSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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